2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine
Description
2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine is a biphenyl-substituted ethanamine derivative characterized by a methyl group at the 3'-position of the biphenyl ring and an ethanamine chain linked via an oxygen atom to the 3-position of the biphenyl core. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol.
Properties
IUPAC Name |
2-[3-(3-methylphenyl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-4-2-5-13(10-12)14-6-3-7-15(11-14)17-9-8-16/h2-7,10-11H,8-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRYETNNMATQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine , also known by its CAS number 1171482-06-6, is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17NO
- Molecular Weight : 241.31 g/mol
- CAS Number : 1171482-06-6
Structure
The structure of this compound features a biphenyl moiety substituted with a methyl group and an ethylamine side chain. This structural configuration may influence its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some biphenyl derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that biphenyl compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death .
- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective properties. They may act by reducing oxidative stress and inflammation in neural tissues, which is crucial in conditions like Alzheimer's disease .
The mechanisms through which this compound exerts its effects may include:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and providing neuroprotective effects .
- Inhibition of Enzymatic Activity : Some biphenyl derivatives inhibit specific enzymes involved in cancer progression, such as proteases and kinases, leading to reduced tumor growth .
Study 1: Antitumor Activity
A notable study investigated the effects of biphenyl derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that structural modifications could enhance the potency of these compounds against breast cancer .
Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of a biphenyl derivative similar to this compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to the compound's ability to decrease oxidative stress markers and enhance antioxidant enzyme activity .
Data Summary Table
Scientific Research Applications
The compound 2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine , also known as a biphenyl ether derivative, has garnered attention in various scientific research applications due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Pharmacological Studies
This compound has been investigated for its potential pharmacological properties. Studies suggest that the compound may exhibit:
- Anticancer Activity : Preliminary in vitro studies indicate that derivatives of biphenyl compounds can inhibit the growth of various cancer cell lines. The specific mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Neuroprotective Effects : Research has shown that certain biphenyl derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science
In material science, biphenyl derivatives are explored for their roles in developing advanced materials:
- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties.
- Liquid Crystals : Due to its structural characteristics, this compound is suitable for applications in liquid crystal displays (LCDs), where it can influence the alignment and optical properties of liquid crystal molecules.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic chemistry:
- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, making it a versatile building block in the synthesis of more complex organic molecules.
Biological Research
Research into the biological implications of biphenyl compounds has revealed:
- Enzyme Inhibition : Some studies have reported that biphenyl ethers can act as enzyme inhibitors, which could be beneficial in designing drugs targeting specific enzymatic pathways.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmacology | Anticancer agents | Inhibition of cancer cell proliferation |
| Material Science | Polymer additives, LCDs | Enhanced thermal stability |
| Synthetic Chemistry | Building block for organic synthesis | Versatile modifications possible |
| Biological Research | Enzyme inhibition | Potential drug development opportunities |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of biphenyl compounds, including this compound, exhibited significant antiproliferative activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotection revealed that specific biphenyl derivatives could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.
Case Study 3: Material Properties
In material science research, the incorporation of biphenyl ether derivatives into polymer matrices was shown to improve mechanical strength and thermal resistance, indicating their utility in developing advanced materials for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Ring
Compounds with modifications to the biphenyl moiety or substituents are critical for understanding structure-activity relationships.
2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine
- Molecular Formula: C₂₁H₂₁NO
- Molecular Weight : 303.41 g/mol
- Key Difference: A benzyloxy group replaces the methyl group at the 3'-position.
2-((3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanamine hydrochloride
- Molecular Formula: C₁₅H₁₇ClFNO₂
- Molecular Weight : 297.76 g/mol
- Key Difference : Incorporates fluorine and methoxy groups at the 3- and 3'-positions, respectively. Fluorine enhances electronegativity and bioavailability, while the methoxy group may influence solubility and hydrogen-bonding interactions .
(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
- Molecular Formula : C₁₃H₁₂FN
- Molecular Weight : 201.24 g/mol
- Key Difference: Lacks the ethoxy linker and positions the amine directly on the biphenyl ring.
Modifications to the Ethanamine Chain or Linker
2-(3-Methoxyphenoxy)ethylamine
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 141.12 g/mol
- Key Difference: Replaces the biphenyl system with a single methoxyphenoxy group. The smaller aromatic system and shorter chain reduce molecular complexity, which may limit target selectivity .
1-[3-(Pyridin-2-ylmethoxy)phenyl]ethanamine
- Molecular Formula : C₁₄H₁₆N₂O
- Molecular Weight : 228.29 g/mol
- Key Difference : Introduces a pyridinylmethoxy group, adding a basic nitrogen atom. This heterocyclic element could enhance interactions with metal ions or acidic residues in biological targets .
[1,1'-Biphenyl]-3-yl(phenyl)methanamine
- Molecular Formula : C₁₉H₁₇N
- Molecular Weight : 259.35 g/mol
- Key Difference: Substitutes the ethanamine chain with a phenyl group directly attached to the biphenyl ring.
Phenethylamine Derivatives (Simpler Analogs)
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethanamine)
- Molecular Formula: C₁₁H₁₇NO₂
- Molecular Weight : 195.26 g/mol
- Key Difference: A phenethylamine with dimethoxy and methyl groups.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Feature |
|---|---|---|---|---|
| 2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine | C₁₅H₁₇NO | 227.30 | 3'-Methyl, ethoxy linker | Biphenyl-ethanamine |
| 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine | C₂₁H₂₁NO | 303.41 | 2'-Benzyloxy | Increased lipophilicity |
| 2-((3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanamine HCl | C₁₅H₁₇ClFNO₂ | 297.76 | 3-Fluoro, 3'-methoxy | Enhanced electronegativity |
| 2-(3-Methoxyphenoxy)ethylamine | C₆H₁₃NO₂ | 141.12 | Methoxyphenoxy | Simplified aromatic system |
| 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethanamine | C₁₄H₁₆N₂O | 228.29 | Pyridinylmethoxy | Heterocyclic interaction potential |
Research Findings and Implications
- Synthetic Accessibility : The synthesis of biphenyl-ethanamine derivatives often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and protective group strategies, as seen in .
- Biological Relevance : Fluorinated and methoxy-substituted analogs () are common in drug design due to their metabolic stability and target affinity .
- Safety Considerations : Biphenyl methanamine derivatives (e.g., ) may exhibit toxicity (e.g., respiratory irritation), underscoring the need for rigorous safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
